1-(2-Chloro-6-fluorophenyl)guanidine

Catalog No.
S14225037
CAS No.
M.F
C7H7ClFN3
M. Wt
187.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chloro-6-fluorophenyl)guanidine

Product Name

1-(2-Chloro-6-fluorophenyl)guanidine

IUPAC Name

2-(2-chloro-6-fluorophenyl)guanidine

Molecular Formula

C7H7ClFN3

Molecular Weight

187.60 g/mol

InChI

InChI=1S/C7H7ClFN3/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3H,(H4,10,11,12)

InChI Key

NUSHYVKAWHLGOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=C(N)N)F

1-(2-Chloro-6-fluorophenyl)guanidine is an organic compound characterized by its guanidine functional group attached to a chlorinated and fluorinated phenyl moiety. Its chemical formula is C7H8ClFN4, and it features a structure that includes a guanidine group (-C(=NH)-N(-NH2)-) linked to a phenyl ring with chlorine and fluorine substituents. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Typical of guanidine derivatives, including:

  • Substitution Reactions: The presence of the chlorine atom allows for nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.
  • Formation of Salts: Guanidines can form salts with acids, which may enhance their solubility and bioavailability.
  • Condensation Reactions: It can undergo condensation with carbonyl compounds to form amidines or other derivatives.

The Sandmeyer reaction is particularly relevant for introducing halogens into aromatic systems, which could be utilized in further functionalization of 1-(2-Chloro-6-fluorophenyl)guanidine .

Research indicates that compounds related to 1-(2-Chloro-6-fluorophenyl)guanidine exhibit various biological activities. For instance, guanidine derivatives have shown potential as:

  • Anticancer Agents: Some studies suggest that modifications of guanidine compounds can lead to significant anticancer activity.
  • Anti-inflammatory Agents: Certain derivatives have been evaluated for their ability to inhibit inflammatory pathways, potentially benefiting conditions such as asthma and other inflammatory diseases .
  • Kinase Inhibitors: The structure of guanidines allows them to interact with kinase enzymes, making them candidates for further exploration in targeted therapies .

The synthesis of 1-(2-Chloro-6-fluorophenyl)guanidine can be achieved through several methods:

  • Direct Guanidination: Reacting 2-chloro-6-fluoroaniline with cyanamide or other guanidine precursors under acidic conditions can yield the desired compound.
  • Sandmeyer Reaction: Utilizing the Sandmeyer reaction to introduce the chloro and fluoro groups onto a phenyl ring followed by guanidination can also be effective .
  • Multi-step Synthesis: Starting from commercially available precursors, various multi-step synthetic pathways involving protection-deprotection strategies and coupling reactions (like Suzuki-Miyaura coupling) may be employed .

1-(2-Chloro-6-fluorophenyl)guanidine has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new therapeutic agents.
  • Agricultural Chemicals: Compounds with similar structures are often explored for use as pesticides or herbicides.
  • Chemical Research: It may be used as a reagent in organic synthesis or as a building block for more complex molecules.

Interaction studies involving 1-(2-Chloro-6-fluorophenyl)guanidine focus on its binding affinity and mechanism of action with various biological targets. These studies typically assess:

  • Enzyme Inhibition: Evaluating how effectively the compound inhibits specific enzymes (e.g., kinases).
  • Receptor Binding: Studying its interaction with cellular receptors to understand its pharmacological profile.
  • Cellular Uptake: Investigating how well the compound penetrates cellular membranes and its subsequent biological effects.

Similar Compounds

Several compounds share structural features with 1-(2-Chloro-6-fluorophenyl)guanidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-N-(2-chlorophenyl)guanidineChlorinated phenyl ringSimilar halogenation but lacks fluorine substitution
4-Chloro-N-(3-fluorophenyl)guanidineFluorinated at different positionDifferent biological activity profile
N-(2-Fluorophenyl)guanidineFluorinated without chlorineLacks chlorination; may exhibit different reactivity
1-(3-Chlorophenyl)guanidineChlorinated at a different positionVariation in substitution pattern

These compounds highlight the uniqueness of 1-(2-Chloro-6-fluorophenyl)guanidine through its specific combination of chlorine and fluorine substituents on the phenyl ring, which may influence its biological activity and chemical properties compared to others.

Ortho-Substituent Effects on Bioisosteric Replacement Patterns

The ortho-disubstitution pattern in 1-(2-Chloro-6-fluorophenyl)guanidine represents a sophisticated approach to molecular optimization through strategic bioisosteric replacement [1]. The positioning of chlorine at the 2-position and fluorine at the 6-position creates a unique electronic environment that significantly influences the compound's structure-activity relationships [2]. Research in bioisosteric replacement has demonstrated that ortho-substituted phenyl rings can be effectively replaced with saturated analogues, leading to dramatic improvements in water solubility by approximately one order of magnitude [1].

The bioisosteric replacement strategy for ortho-substituted systems shows remarkable versatility in modulating physicochemical properties [3]. When examining the replacement of ortho-substituted phenyl rings with bicyclic structures such as 2-oxabicyclo[2.1.1]hexane, researchers observed consistent decreases in calculated lipophilicity values by approximately one unit across multiple bioactive compounds [1]. This finding is particularly relevant for 1-(2-Chloro-6-fluorophenyl)guanidine, where the dual halogen substitution pattern creates opportunities for systematic structural modifications.

The electronic properties of halogen substituents in the 2-chloro-6-fluorophenyl system demonstrate synergistic effects that enhance the overall molecular profile. The following table summarizes the key electronic characteristics:

Substituent PositionElectronic EffectHammett σ-Value (meta)Electronegativityvan der Waals Radius (Å)Dipole Contribution
2-ChloroElectron-withdrawing (inductive)0.373.161.75Moderate
6-FluoroElectron-withdrawing (inductive)0.343.981.47High
2-Chloro-6-fluoro (combined)Synergistic electron-withdrawalCombined: ~0.71Average: 3.57Differential steric effectEnhanced molecular dipole

The conformational preferences of ortho-disubstituted systems have been extensively studied through nuclear magnetic resonance spectroscopy, revealing that when particularly large substituents are present, the preferred conformation approaches a perpendicular orientation [4]. This conformational behavior is critical for understanding the structure-activity relationships of 1-(2-Chloro-6-fluorophenyl)guanidine, where the guanidine moiety must adopt optimal orientations for biological activity [4].

Bioisosteric replacement patterns in ortho-substituted phenylguanidines demonstrate significant effects on metabolic stability and lipophilicity [1]. The incorporation of fluorine atoms typically enhances metabolic stability while the presence of chlorine substituents can effectively block aromatic hydroxylation pathways that lead to metabolic degradation [2]. This dual protection mechanism is particularly advantageous in the 2-chloro-6-fluorophenyl system, where both halogens contribute to improved pharmacokinetic properties.

Original GroupBioisosteric ReplacementLipophilicity Change (logP)Metabolic StabilityElectronic ModulationSteric Effect
H (ortho)F, Cl, BrVariable (+0.1 to +1.2)Enhanced (F > H)Inductive withdrawalMinimal
CH3 (ortho)CF3, CHF2(+0.5 to +2.1)Context-dependentSteric + electronicModerate to high
F (ortho)OH, NH2(-0.5 to -1.2)Reduced (OH, NH2)H-bond capabilityMinimal
Cl (ortho)Br, I(+0.7 to +1.5)Enhanced (halogen)Polarizability increaseModerate

Electronic Modulation Through Chlorine-Fluorine Synergy

The synergistic electronic effects of the chlorine-fluorine combination in 1-(2-Chloro-6-fluorophenyl)guanidine create a unique electronic landscape that significantly influences molecular interactions and biological activity [5]. The fluorination effect on aromatic systems has been shown to substantially impact electronic structure through modifications in bond order and charge distribution patterns [5]. Density functional theory calculations demonstrate that fluorination leads to measurable changes in the Wiberg bond order and structural aromaticity indices in both monocyclic and bicyclic aromatic systems [5].

The pentafluoro-sulfanyl group research has provided valuable insights into the electronic modulation capabilities of highly electronegative substituents in aromatic systems [6]. The sulfur pentafluoride group exhibits electronegativity values nearly equivalent to the nitro group, with Hammett sigma values of 0.61 for meta-substitution and 0.68 for para-substitution [6]. While not directly applicable to the chlorine-fluorine system, these findings illustrate the profound electronic effects that can be achieved through strategic halogen incorporation.

Electrophilic aromatic substitution mechanisms reveal that halogen substituents significantly influence the reactivity patterns of aromatic rings [7] [8]. Chlorine and fluorine atoms, when positioned in ortho-relationships, create distinctive electronic environments that affect both electrophilic and nucleophilic attack patterns [7]. The electron-withdrawing nature of both substituents contributes to the overall electron-deficient character of the aromatic system, which in turn influences the basicity and reactivity of the attached guanidine group [8].

The electronic structure calculations for halogenated aromatic compounds demonstrate that the positioning of electron-withdrawing groups significantly affects the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [9]. Computational studies of 3-chloro-4-fluoro-aniline revealed specific electronic transitions with energy gaps exceeding 120 electron volts, indicating substantial electronic stabilization effects [9]. These findings suggest that the 2-chloro-6-fluorophenyl system in the target compound would exhibit similar electronic stabilization patterns.

Halogen bonding capabilities represent another crucial aspect of chlorine-fluorine electronic synergy [6]. Research on halogen bond donors has shown that the effectiveness of halogen bonding is highly dependent on the electronic environment created by neighboring substituents [6]. The ortho-effect observed in nitro-substituted iodobenzenes demonstrates that adjacent electron-withdrawing groups can significantly enhance halogen bonding capabilities [6]. This principle extends to the chlorine-fluorine system, where the combined electron-withdrawing effects create enhanced intermolecular interaction potential.

The molecular orbital calculations for phenanthroline derivatives using density functional theory methods provide insight into charge transfer mechanisms in aromatic systems containing electron-withdrawing substituents [10] [11]. The calculated reorganization energies and charge transfer integrals demonstrate that electronic properties of aromatic systems are highly sensitive to substituent effects [11]. In the context of 1-(2-Chloro-6-fluorophenyl)guanidine, the dual halogen substitution pattern would be expected to create favorable conditions for charge transfer processes.

Conformational Analysis of Guanidine-Phenyl Dihedral Angles

The conformational flexibility of the guanidine-phenyl connection in 1-(2-Chloro-6-fluorophenyl)guanidine represents a critical determinant of biological activity and molecular recognition [12] [13]. Crystallographic refinement studies of guanidinium-containing structures have revealed that the guanidine moiety exhibits significant conformational flexibility, particularly regarding the deviation of carbon atoms from ideal planar geometries [12]. The analysis of guanidinium structures in the Cambridge Structural Database demonstrates that torsion angles exhibit standard deviations of 6.6 degrees, with maximum absolute deviations reaching 16.2 to 16.7 degrees [12] [13].

The planarity of guanidinium groups has been extensively investigated through high-resolution crystallographic studies [13]. Research has shown that while the core nitrogen-carbon-nitrogen framework maintains near-planarity with an average deviation of only 1.2 degrees, the carbon atom bonded to the phenyl ring can deviate significantly from this plane [13]. This flexibility is crucial for understanding the conformational preferences of 1-(2-Chloro-6-fluorophenyl)guanidine, where steric interactions between the ortho-substituents and the guanidine group may influence preferred conformations.

The conformational analysis parameters for guanidine-phenyl systems reveal the complex interplay between electronic and steric factors:

Dihedral Angle Range (°)Standard Deviation (°)Maximum Deviation (°)Energy Barrier (kcal/mol)Preferred ConformationSteric Influence
C-N-C-N (T1)6.616.21.7 (inversion)Near-planar coreMinimal
C-N-C-N (T2)6.616.73.7 (rotation)Flexible C-deltaOrtho-substituent dependent
Phenyl-Guanidine twist12-1835-452-4 (phenyl twist)Non-coplanar orientationHigh with 2,6-disubstitution

Theoretical studies of guanidine tautomerism have identified multiple conformational and tautomeric forms that contribute to the overall structural complexity [14]. Density functional theory calculations at the B3LYP/6-311G(d,p) level reveal that guanidine derivatives can adopt various orientations depending on the electronic properties of attached aromatic systems [14]. The presence of bulky ortho-substituents, such as the chlorine and fluorine atoms in the target compound, can impose significant constraints on bonding and dihedral angles [14].

The influence of ortho-substituents on phenyl-amine conformations has been systematically studied using nuclear magnetic resonance spectroscopy and computational methods [4]. When large substituents are present in ortho-positions, the preferred conformation tends toward a perpendicular arrangement between the aromatic ring and the attached nitrogen-containing group [4]. This conformational preference has direct implications for 1-(2-Chloro-6-fluorophenyl)guanidine, where the dual ortho-substitution pattern would be expected to favor non-coplanar orientations between the phenyl ring and the guanidine moiety.

The energy barriers associated with conformational interconversion in guanidine systems typically range from 1.7 kilocalories per mole for amino group inversion to 3.7 kilocalories per mole for internal rotation [12]. These relatively low energy barriers suggest that 1-(2-Chloro-6-fluorophenyl)guanidine would exhibit significant conformational flexibility under physiological conditions [12]. The phenyl-guanidine twist angle, which governs the relative orientation of the aromatic and guanidine components, shows energy barriers of 2-4 kilocalories per mole, indicating moderate rotational freedom around this critical bond.

Halogen-Mediated Molecular Interactions with Enzymatic Targets

The biological activity of 1-(2-Chloro-6-fluorophenyl)guanidine is significantly influenced by its halogen substituents, which participate in specialized intermolecular interactions with enzymatic targets. Research has demonstrated that halogen bonding represents a fundamental mechanism by which halogenated compounds interact with biological macromolecules [1] [2].

In protein kinase systems, analysis of cumulative distributions of halogen-acceptor distances reveals that structures displaying short contacts involving halogen atoms show distinct maxima at 2.82 Å for chlorine and 2.94 Å for fluorine, respectively [2]. For 1-(2-Chloro-6-fluorophenyl)guanidine, the chlorine substituent at the 2-position engages in electrostatic interactions with carbonyl oxygen atoms in the hinge region of protein kinases, while the fluorine substituent at the 6-position forms weaker hydrogen bonding interactions with backbone amide groups [2] [3].

The cytochrome P450 enzyme family demonstrates particularly strong interactions with halogenated compounds. Structural studies of CYP2B6 complexes reveal that halogen-π interactions between halogenated ligands and phenylalanine residues in the active site facilitate substrate orientation conducive to metabolism [1]. The presence of multiple phenylalanine side chains in the active site forms π bonds with halogens, creating a preferential binding environment for halogenated compounds such as 1-(2-Chloro-6-fluorophenyl)guanidine [1].

Enzyme TargetHalogenOptimal Distance (Å)Binding TypeInteraction Energy (kcal/mol)
Protein KinasesCl2.82Electrostatic-0.60 to -2.46
Protein KinasesF2.94Hydrogen bond-0.13 to -0.81
Cytochrome P450Cl3.1-3.5Halogen-π-1.5 to -3.0
Serine ProteasesBr2.91Halogen bond-1.28 to -1.38

Serine protease inhibition studies have revealed that halogenated benzylamine compounds targeting the S1 pocket demonstrate substrate-dependent inhibitory capabilities [4]. The inhibition efficiency follows the order: bromine > iodine > chlorine, with 4-bromobenzylamine showing a Ki value of 1.28 mM and 4-chlorobenzylamine exhibiting 9.15 mM [4]. This suggests that for 1-(2-Chloro-6-fluorophenyl)guanidine, the chlorine substituent may provide moderate binding affinity to serine protease active sites through halogen bonding interactions [4].

The angular preference of halogen bonds varies significantly among different halogens. Iodine exhibits ideal topology with angles approaching 180° and 120°, while chlorine shows more dispersed angular distributions [2]. This geometric constraint influences the binding orientation of 1-(2-Chloro-6-fluorophenyl)guanidine within enzymatic active sites, potentially affecting its selectivity profile across different enzyme families [2].

Halogen-mediated interactions also extend to water-mediated binding mechanisms. More than 16% of halogen bonds in protein-ligand complexes involve water molecules as intermediates [5]. For 1-(2-Chloro-6-fluorophenyl)guanidine, both chlorine and fluorine substituents can participate in water-bridged interactions with enzymatic targets, potentially expanding the compound's binding versatility [5].

Guanidine Group Participation in Transition State Stabilization

The guanidine moiety in 1-(2-Chloro-6-fluorophenyl)guanidine plays a crucial role in transition state stabilization through multiple molecular recognition mechanisms. The guanidinium cation, with its planar geometry and delocalized positive charge, forms extensive hydrogen bonding networks with enzymatic active sites [6] [7].

Studies of guanidine-riboswitch interactions demonstrate that the guanidinium cation engages in exhaustive recognition by RNA through six hydrogen bond donors distributed across three nitrogen atoms [6]. Each nitrogen participates in bifurcated hydrogen bonding patterns, with the ligand donating hydrogen bonds to guanine bases and phosphate oxygens [6]. This recognition pattern suggests that 1-(2-Chloro-6-fluorophenyl)guanidine can form similar stabilizing interactions with enzyme active sites containing complementary hydrogen bond acceptors [6].

The transition state stabilization mechanism involves multiple non-covalent interactions. Research on guanidinium-catalyzed Claisen rearrangements reveals that the guanidinium group stabilizes developing negative charge through hydrogen bond donation while simultaneously engaging in secondary attractive interactions with π-systems [8]. The interaction energies for these stabilizing contacts range from -2.4 to -14.3 kcal/mol, depending on the specific hydrogen bonding environment [8].

Interaction TypeBinding Energy (kcal/mol)Stabilization MechanismEnzymatic Relevance
Hydrogen bonding-2.4 to -14.3Direct NH···acceptorActive site recognition
Electrostatic-5.0 to -10.0Charge distributionTransition state stabilization
Cation-π-3.7 to -4.6Aromatic interactionSubstrate orientation

Carboxypeptidase A studies provide direct evidence for guanidine's role in transition state stabilization [9]. When arginine-127 is removed from the enzyme, the addition of guanidine derivatives increases the catalytic rate constant (kcat) by 102-fold without affecting the Michaelis constant (Km) [9]. This selective effect on kcat demonstrates that guanidine specifically stabilizes the rate-limiting transition state rather than the ground state enzyme-substrate complex [9].

The binding affinity for transition state analogs increases by 102-fold in the presence of guanidine derivatives, while ground state inhibitor binding remains unchanged [9]. This differential stabilization effect indicates that the guanidinium group of 1-(2-Chloro-6-fluorophenyl)guanidine can selectively recognize and stabilize high-energy intermediate states during enzymatic catalysis [9].

Voltage-gated potassium channel studies reveal that guanidine compounds bind within the intracellular pore and stabilize closed channel conformations [10]. The mechanism involves hydrophobic interactions between guanidine alkyl groups and hydrophobic residues at subunit interfaces, combined with hydrogen bonding interactions between the guanidinium group and backbone amide groups [10]. This dual interaction mode enables 1-(2-Chloro-6-fluorophenyl)guanidine to act as molecular glue, preventing conformational changes required for channel opening [10].

The kinetic parameters for guanidine-enzyme interactions demonstrate significant catalytic efficiency. Purified guanidinase enzyme exhibits Vmax = 0.055 ± 0.014 U mg-1, KM = 5.3 ± 1.2 mM, and kcat/KM = 0.0076 ± 0.0006 s-1 mM-1 [11]. These parameters suggest that the guanidine group provides optimal binding geometry for enzymatic recognition while maintaining sufficient flexibility for catalytic turnover [11].

Charge Transfer Complex Formation with Biological Macromolecules

The formation of charge transfer complexes represents a fundamental mechanism by which 1-(2-Chloro-6-fluorophenyl)guanidine interacts with biological macromolecules. These complexes arise from partial electron density transfer between the compound's electron-rich guanidine group and electron-deficient regions of target proteins [12] [13].

The molecular orbital analysis reveals that charge transfer complexes involve electron donation from the highest occupied molecular orbital (HOMO) of the guanidine group to the lowest unoccupied molecular orbital (LUMO) of the acceptor protein [14]. For 1-(2-Chloro-6-fluorophenyl)guanidine, the guanidinium cation serves as the electron donor, while aromatic residues in protein active sites function as electron acceptors [14].

Spectroscopic studies of charge transfer complexes between guanidine derivatives and protein targets show characteristic absorption bands in the 350-420 nm region [15]. These broad spectral features, distinct from either individual component, confirm the formation of supramolecular assemblies through electrostatic forces [15]. The stability constants for these complexes range from 103 to 105 M-1, indicating moderate to strong binding affinity [15].

Complex TypeElectron TransferStability Constant (M-1)Biological Function
Guanidine-ProteinDonor → Acceptor103-105Enzyme inhibition
Guanidine-DNAHOMO → LUMO104Genetic regulation
Guanidine-RNACation → π-system102-104Riboswitch binding

Cytochrome P450 inhibition studies demonstrate bidirectional charge transfer at the heme iron center [16]. The coordination bonding between guanidine-containing ligands and ferric or ferrous heme involves both forward charge transfer (ligand-to-heme) and backward charge transfer (heme-to-ligand) [16]. For 1-(2-Chloro-6-fluorophenyl)guanidine, the relative significance of these charge transfer processes depends on the oxidation state of the heme iron [16].

The charge transfer effect has been quantitatively evaluated using density functional theory calculations [16]. Forward charge transfer dominates in ferric complexes of reversible inhibitors, while backward charge transfer becomes more significant in ferrous complexes [16]. This bidirectional electron transfer enhances the binding affinity of 1-(2-Chloro-6-fluorophenyl)guanidine for cytochrome P450 enzymes and contributes to its inhibitory potency [16].

Flavoprotein reductase systems exhibit charge transfer complex formation that regulates enzyme reactivity [17]. The reduced reductase forms a stable complex with NAD+ that shows slower electron transfer to dioxygen, effectively suppressing unwanted side reactions [17]. The crystal structure reveals that the charge transfer complex shields the reactive sites and forces conformational changes that disfavor oxidation by molecular oxygen [17].

The formation of charge transfer complexes also influences drug transport and metabolism. Nearly 20% of halogen bonds in protein-drug complexes involve transport proteins in ADMET processes [5]. For 1-(2-Chloro-6-fluorophenyl)guanidine, charge transfer interactions with plasma transport proteins may modulate bioavailability and clearance mechanisms [5].

Xanthine oxidoreductase studies reveal that charge transfer complexes can form between molybdenum centers and pteridine substrates [18]. The complex exhibits a characteristic absorption maximum at 650 nm and demonstrates remarkable stability under aerobic conditions [18]. This Mo(IV)-pteridine charge transfer compound serves as a mechanism-based inhibitor with extremely high potency (Ki = 5.3 × 10-9 M) [18].

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

187.0312531 g/mol

Monoisotopic Mass

187.0312531 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types